molecular formula C14H15NO B1273938 4-{[(4-Methylphenyl)amino]methyl}phenol CAS No. 107455-66-3

4-{[(4-Methylphenyl)amino]methyl}phenol

Cat. No. B1273938
M. Wt: 213.27 g/mol
InChI Key: ZZPLTGDBAAQGMZ-UHFFFAOYSA-N
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Description

The compound "4-{[(4-Methylphenyl)amino]methyl}phenol" is a type of Schiff base, which is a class of organic compounds typically characterized by a functional group that contains a nitrogen atom connected to a carbon atom with a double bond (C=N). Schiff bases are known for their diverse applications in various fields such as coordination chemistry, catalysis, and materials science. They are often synthesized through the condensation of primary amines with aldehydes or ketones.

Synthesis Analysis

The synthesis of related Schiff base compounds involves the reaction of aminophenol derivatives with various aldehydes or ketones. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, other phenol-based polymers and Schiff base compounds were synthesized by condensation reactions under specific conditions, such as the use of oxidants like air O2, H2O2, and NaOCl in an aqueous alkaline medium . These reactions are typically confirmed by spectroscopic methods like FT-IR, UV–vis, NMR, and elemental analysis.

Molecular Structure Analysis

The molecular structure of Schiff base compounds is often confirmed by X-ray single-crystal diffraction. For example, the crystal structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was determined, showing that the compound adopts an essentially planar conformation and is stabilized by weak intermolecular interactions . Density functional theory (DFT) calculations are also used to compare the molecular geometry obtained from X-ray crystallography with the ground state of the compound .

Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions due to their active imine group. They can undergo solvatochromism, which is a change in color with a change in solvent polarity, as observed in nitro-substituted phenolates . Schiff bases can also act as ligands, forming complexes with metal ions, as seen in the synthesis of polyamino-phenolic ligands and their coordination properties with Cu(II), Zn(II), and Cd(II) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff base compounds and their polymers include thermal stability, electrochemical properties, and solubility. For instance, the thermal stability of poly-4-[(2-methylphenyl)iminomethyl]phenol was studied using TG-DTA, indicating higher stability against thermal decomposition compared to its monomer . The electrochemical properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, were determined to understand the semiconductor behavior of these compounds . Additionally, solvatochromic switches and probes for investigating solvent mixtures were developed based on the unique UV-vis spectroscopic behavior of these compounds in different solvent environments .

Scientific Research Applications

Field

Chemistry, specifically organic synthesis .

Application

“4-{[(4-Methylphenyl)amino]methyl}phenol” is used as a starting material for the synthesis of secondary amines .

Method

The compound is synthesized via a Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, is used for the reduction of different functional groups .

Results

The resulting secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

Proteomics Research

Field

Biochemistry and Proteomics .

Application

“4-{[(4-Methylphenyl)amino]methyl}phenol” is used in proteomics research .

Method

The specific methods of application in proteomics research are not detailed in the source .

Results

The outcomes of its use in proteomics research are not specified in the source .

Synthesis of Azo Dyes and Dithiocarbamate

Field

Chemistry, specifically dye synthesis .

Application

“4-{[(4-Methylphenyl)amino]methyl}phenol” is used as a starting material for the synthesis of azo dyes and dithiocarbamate .

Method

The compound is synthesized via a Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, is used for the reduction of different functional groups .

Results

The resulting compounds are important starting materials for the preparation of many compounds such as azo dyes and dithiocarbamate .

Synthesis of Paracetamol

Field

Pharmaceutical Chemistry .

Application

While not directly used, a similar compound, 4-Aminophenol, is used in the industrial synthesis of paracetamol .

Method

Treating 4-aminophenol with acetic anhydride gives paracetamol .

Results

The resulting compound, paracetamol, is a widely used over-the-counter analgesic (pain reliever) and antipyretic (fever reducer) .

Synthesis of Amodiaquine and Mesalazine

Field

Pharmaceutical Chemistry .

Application

While not directly used, a similar compound, 4-Aminophenol, is used in the synthesis of amodiaquine and mesalazine .

Method

The specific methods of application in the synthesis of amodiaquine and mesalazine are not detailed in the source .

Results

The resulting compounds, amodiaquine and mesalazine, are widely used in the treatment of malaria and inflammatory bowel disease, respectively .

Crystal Structure Analysis

Field

Crystallography .

Application

“4-{[(4-Methylphenyl)amino]methyl}phenol” is used in the study of crystal structures .

Method

The compound is synthesized via a Schiff bases reduction route . The resulting compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

Results

The molecular structures of the compounds are stabilized by secondary intermolecular interactions .

properties

IUPAC Name

4-[(4-methylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(16)9-5-12/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPLTGDBAAQGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394634
Record name 4-{[(4-methylphenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Methylphenyl)amino]methyl}phenol

CAS RN

107455-66-3
Record name 4-{[(4-methylphenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(P-TOLUIDINO)-P-CRESOL
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